

Performance of Piperacillin Sodium in Automated Susceptibility Testing Systems: A Comparative Guide

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Compound of Interest		
Compound Name:	Piperacillin Sodium	
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This guide provides an objective comparison of the performance of **piperacillin sodium**, often tested in combination with the β -lactamase inhibitor tazobactam, in widely used automated antimicrobial susceptibility testing (AST) systems. The data presented is compiled from recent studies to aid researchers and clinicians in evaluating the reliability of these systems for determining piperacillin susceptibility.

Comparative Performance Data

The accuracy of automated AST systems is crucial for appropriate antibiotic stewardship and patient care. Performance is typically evaluated based on categorical agreement (CA) with a reference method (usually broth microdilution), and the rates of major errors (ME) and very major errors (VME). A major error occurs when a susceptible isolate is reported as resistant, while a very major error involves a resistant isolate being reported as susceptible.

Performance Against Enterobacterales

The following table summarizes the performance of the Vitek 2, MicroScan, and Phoenix automated systems for piperacillin/tazobactam susceptibility testing against Enterobacterales, using both Clinical and Laboratory Standards Institute (CLSI) and U.S. Food and Drug Administration (FDA) breakpoints.



System	Breakpoi nt	No. of Isolates	Categoric al Agreeme nt (CA)	Very Major Errors (VME)	Major Errors (ME)	Referenc e
Vitek 2	CLSI	62	95.2%	6.3%	0.0%	[1][2][3]
FDA	62	96.8%	0.0%	2.2%	[1][2][3]	
MicroScan	CLSI	55	80.0%	36.4%	4.8%	[1][2][3]
FDA	55	81.8%	44.4%	0.0%	[1][2][3]	
Phoenix	CLSI	167	84.4%	4.2%	1.8%	[1][2]
FDA	167	85.0%	4.3%	0.8%	[1][2]	

Note: The data highlights variability in performance between systems, with the Vitek 2 system demonstrating the highest categorical agreement in this particular study.[1][2][3] It is also important to note that the choice of breakpoints (CLSI or FDA) can influence the reported error rates.[1][2][3]

Performance Against Pseudomonas aeruginosa

Testing piperacillin susceptibility in Pseudomonas aeruginosa can be challenging for automated systems. The table below presents a comparison of Vitek 2 with manual methods.



Method	Antimicrobi al Agent	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)	Reference
Vitek 2 (AST- N022)	Piperacillin	<90%	-	-	[4][5]
Piperacillin- Tazobactam	<90%	-	-	[4][5]	
Vitek 2 (AST- N026)	Piperacillin	90-91%	-	11% (for P/T)	[5]
Piperacillin- Tazobactam	90-93%	11%	-	[5]	
Kirby-Bauer	Piperacillin	90-91%	10%	Highest Rate	[5]
Piperacillin- Tazobactam	90-93%	-	Highest Rate	[5]	
E-test	Piperacillin	90-91%	-	-	[4][5]
Piperacillin- Tazobactam	90-93%	-	-	[4][5]	

Note: One study found that the Vitek 2 card AST-N022 showed lower performance compared to the newer AST-N026 card and manual methods for P. aeruginosa.[4][5] None of the tested methods in this study fully met the FDA's minimal standard for false susceptibility (VMEs).[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the performance of automated susceptibility testing systems.

Reference Method: Broth Microdilution (BMD)

The gold standard for antimicrobial susceptibility testing is the broth microdilution (BMD) method, performed according to CLSI guidelines.



- Panel Preparation: In-house 96-well polystyrene plates are prepared using a plate dispenser system.
- Antimicrobial Concentrations: Panels contain a two-fold dilution series of piperacillin, typically ranging from 128 μg/mL to 2 μg/mL. When testing piperacillin/tazobactam, tazobactam is maintained at a constant concentration of 4 μg/mL in each well.
- Medium: Cation-adjusted Mueller-Hinton broth (CA-MHB) is used as the growth medium.
- Inoculation: Bacterial isolates are grown on appropriate agar plates, and a standardized inoculum is prepared and added to the microdilution panels.
- Incubation: Panels are incubated at 35°C in ambient air for 16-20 hours.
- Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

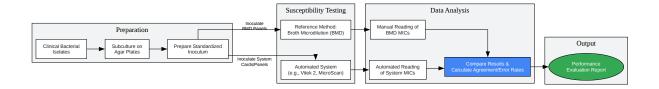
Automated Systems Evaluation

- Bacterial Isolates: A collection of clinical isolates, often including well-characterized resistant strains, is used for the evaluation. For instance, studies on Enterobacterales may include a diverse set of species like Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3]
- System Operation: The automated systems (e.g., Vitek 2, MicroScan, Phoenix) are operated
 according to the manufacturers' instructions. This includes instrument setup, inoculation of
 test cards or panels, and automated incubation and reading of results.
- Data Analysis: The MICs and categorical interpretations (Susceptible, Intermediate/Susceptible-Dose Dependent, Resistant) from the automated systems are compared to the results obtained from the reference BMD method. Performance metrics such as categorical agreement, major errors, and very major errors are then calculated.

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the performance of an automated AST system against the reference broth microdilution method.





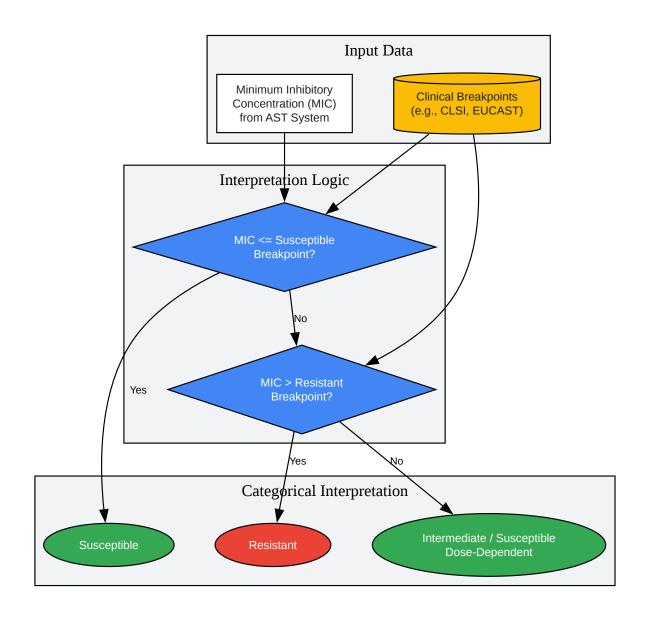
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Workflow for evaluating automated AST systems.

Signaling Pathways and Logical Relationships

The logical relationship in antimicrobial susceptibility testing is centered on comparing the test method's output (MIC value) to established clinical breakpoints to determine the categorical interpretation. This process is crucial for guiding therapeutic decisions.





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